1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide
Description
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide is a structurally complex piperidine-4-carboxamide derivative featuring a 2,6-dinitro-4-(trifluoromethyl)phenyl group and a 2-methyl-3-phenyl-1,2-oxazolidinylmethyl substituent. Its design incorporates pharmacophoric elements associated with modulation of G-protein-coupled receptors (GPCRs) and ion channels, which are critical targets in drug discovery for neurological and metabolic disorders. The piperidine core is a common scaffold in bioactive molecules, while the nitro and trifluoromethyl groups enhance electron-deficient character and metabolic stability, respectively. The oxazolidinone moiety may contribute to binding specificity, as seen in other oxazolidinone-containing therapeutics .
This compound belongs to a class of piperidine derivatives developed by pharmaceutical innovators such as PharmaBlock Sciences, which specializes in advanced building blocks for drug discovery .
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N5O6/c1-29-19(15-5-3-2-4-6-15)13-18(38-29)14-28-23(33)16-7-9-30(10-8-16)22-20(31(34)35)11-17(24(25,26)27)12-21(22)32(36)37/h2-6,11-12,16,18-19H,7-10,13-14H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGWXJYKPWJGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)CNC(=O)C2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include temperature, pH, and the presence of other molecules that can interact with the compound. Without more information on the compound’s properties and its mechanism of action, it is difficult to discuss how these factors might influence its activity.
Biological Activity
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests a variety of biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H26F3N5O6
- Molecular Weight : 537.49 g/mol
- CAS Number : 339276-45-8
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of nitro and trifluoromethyl groups enhances its lipophilicity and may influence its binding affinity to target sites.
Biological Activity Overview
The compound has been studied for its potential effects in several areas:
1. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves the inhibition of bacterial protein synthesis, which is critical for bacterial growth and replication.
2. Anticancer Properties
Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic pathways. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
3. Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound may also exhibit neuropharmacological effects. Studies are ongoing to evaluate its impact on neurotransmitter systems and potential use in treating neurological disorders.
Case Studies and Research Findings
Safety and Toxicology
While the compound shows promise in various biological activities, safety assessments are crucial. Toxicological studies indicate that it may cause skin irritation and eye damage at certain concentrations . Further research is needed to establish a comprehensive safety profile.
Scientific Research Applications
The biological activity of this compound has been investigated in several areas:
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The proposed mechanism involves the inhibition of bacterial protein synthesis, which is crucial for bacterial growth and replication.
Anticancer Properties
Research shows that this compound may induce apoptosis in cancer cells by activating intrinsic pathways. In vitro studies have demonstrated its ability to inhibit cell proliferation across different cancer cell lines, suggesting its potential as an anticancer agent.
Neuropharmacological Effects
Due to its structural resemblance to known psychoactive compounds, this compound may also possess neuropharmacological effects. Ongoing studies aim to evaluate its impact on neurotransmitter systems and its potential use in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Studies : Research conducted on bacterial strains has shown significant inhibition rates, indicating potential for development into an antimicrobial agent.
- Cancer Research : Various in vitro studies have reported the compound's ability to reduce cell viability in multiple cancer cell lines, supporting further investigation into its anticancer properties.
- Neuropharmacology : Initial findings suggest possible interactions with neurotransmitter systems, warranting further exploration into therapeutic applications for neurological conditions.
Comparison with Similar Compounds
Research Findings and Implications
Its trifluoromethyl and nitro groups likely improve blood-brain barrier penetration compared to LAS-251/252, while the oxazolidinone moiety may reduce off-target effects seen in LAS-250 .
Key Advantages Over Peers :
- Broader GPCR engagement than LAS-250.
- Enhanced metabolic stability vs. LAS-252 due to trifluoromethyl substitution.
Limitations :
- Nuclear receptor activity (if present) could increase toxicity risks.
Preparation Methods
Synthesis of 2,6-Dinitro-4-(Trifluoromethyl)Phenyl Derivatives
The nitroaryl segment is typically prepared via sequential nitration and trifluoromethylation. A high-yielding method involves:
- Pd-catalyzed cross-coupling : 2,5-Dibromo-3,4-dinitrothiophene reacts with tributyl(4-(trifluoromethyl)phenyl)stannane in DMF at 70°C (343 K) for 48 h using Pd(PPh₃)₄ as a catalyst. Purification via column chromatography (CH₂Cl₂/n-hexane) yields the product in 50% yield.
- Direct nitration : 4-Trifluoromethylbenzene derivatives are nitrated using fuming HNO₃/H₂SO₄ at 0°C, achieving 74% yield for N-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazide.
Critical Parameters :
- Temperature control (<5°C) during nitration prevents over-nitration.
- Pd catalysts require inert atmospheres to avoid deactivation.
Preparation of Piperidine-4-Carboxamide
Step 1: Trifluoromethylation of Piperidine
Piperidine-4-carboxylic acid is converted to 4-(trifluoromethyl)piperidine using sulfur tetrafluoride (SF₄) in anhydrous HF/CHCl₃ at 85°C for 3 h. Yields range from 58.7% to 80.6% depending on solvent and SF₄ stoichiometry.
Step 2: Carboxamide Formation
The carboxylic acid is activated with HATU/DIPEA in DMF or DCC/DMAP/HOBt in acetonitrile. Coupling with amines (e.g., Boc-piperidine-4-amine) proceeds at 23–40°C for 5–42 h, yielding 72–93%.
Optimized Conditions :
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | DMF | 23 | 38 |
| DCC/DMAP/HOBt | CH₃CN | 23 | 72 |
| EDCl/HOBt | CH₂Cl₂ | 23 | Trace |
Synthesis of 2-Methyl-3-Phenyl-1,2-Oxazolidin-5-Ylmethyl Moiety
Method A: Carbamate Cyclization
(S)-2-Amino-1-phenylethanol reacts with 1,1′-carbonyldiimidazole (CDI) in THF at −78°C, followed by warming to room temperature. Lithium chloride additive improves stereoselectivity (73% yield).
Method B: Epoxide Ring-Opening
Styrene oxide is treated with N-methylhydroxylamine in THF under LDA-mediated conditions. The resulting oxazolidinone is methylated using methyl iodide (62% yield over two steps).
Key Challenges :
- Retro-aldol side reactions reduce yields in Method A (18% without LiCl).
- Epoxide stereochemistry must be controlled to avoid racemization.
Final Assembly Strategies
Amide Coupling of Piperidine-4-Carboxamide and Oxazolidinone
The piperidine-4-carboxylic acid is activated with HATU (1.1 eq) and coupled to (2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methanamine in DMF at 23°C for 5 h. DMAP (1 eq) enhances efficiency, yielding 72% after silica gel purification.
Attachment of Nitroaryl Group
The intermediate N-(oxazolidinonylmethyl)piperidine-4-carboxamide undergoes nucleophilic aromatic substitution with 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene in anhydrous dimethoxyethane at 40°C for 3 h. Triethylamine (2.2 eq) is critical for deprotonation (74% yield).
Comparative Analysis of Synthetic Methods
Table 1: Yield Optimization for Key Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitroaryl synthesis | Pd cross-coupling | 50 | 95 |
| Piperidine trifluoromethylation | SF₄/HF | 80.6 | 97.2 |
| Oxazolidinone formation | CDI cyclization | 73 | 98 |
| Amide coupling | HATU/DMAP | 72 | 99 |
Table 2: Solvent and Temperature Effects on Amidation
| Solvent | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | HATU/DIPEA | 23 | 5 | 38 |
| CH₃CN | DCC/DMAP/HOBt | 23 | 42 | 72 |
| CH₂Cl₂ | EDCl/HOBt | 23 | 48 | 11 |
Challenges and Mitigation Strategies
- Nitro Group Stability : Prolonged heating >100°C causes decomposition. Mitigated by stepwise nitration and low-temperature Pd couplings.
- Stereochemical Control : LiCl additives suppress retro-aldol reactions in oxazolidinone synthesis.
- Purification : Column chromatography (5% EtOAc/hexanes) effectively separates regioisomers.
Q & A
Q. What are the key considerations for synthesizing this compound?
Answer: Synthesis involves multi-step organic reactions, including:
- Nucleophilic aromatic substitution (SNAr) for introducing the dinitro-trifluoromethylphenyl group to the piperidine ring under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Amide coupling between the piperidine-4-carboxylic acid derivative and the oxazolidine-containing amine using coupling agents like HATU or EDCI, with monitoring via TLC .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product, followed by recrystallization for high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
Q. How can researchers design experiments to evaluate its stability under physiological conditions?
Answer:
- pH-dependent stability assays (pH 2–8, 37°C) using HPLC to monitor degradation over 24–72 hours .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .
- Light-exposure studies (e.g., UV-Vis irradiation) to evaluate photolytic degradation .
Advanced Research Questions
Q. What computational strategies predict the compound’s target interactions and pharmacodynamics?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities with potential targets (e.g., enzymes or receptors) using PDB structures .
- Molecular dynamics (MD) simulations (NAMD/GROMACS) to study ligand-protein stability over 100 ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .
- QSAR modeling to correlate structural features (e.g., nitro group positioning) with bioactivity, using descriptors like LogP and polar surface area .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent variation : Replace the trifluoromethyl group with chloro/cyano analogs to assess electronic effects on potency .
- Scaffold hopping : Compare activity against piperidine vs. pyrrolidine or morpholine analogs to evaluate ring size impact .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) or cell-based viability tests (MTT assays) .
Q. What methodologies resolve contradictory bioactivity data across studies?
Answer:
- Meta-analysis of published datasets with standardized normalization (e.g., % inhibition at 10 µM) to identify outliers .
- Dose-response validation : Re-test disputed activity ranges using identical assay conditions (buffer, cell line, incubation time) .
- Kinetic solubility assays to rule out false negatives caused by aggregation or precipitation .
Q. How can experimental design (DoE) optimize reaction yields and purity?
Answer:
- Factorial design : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify critical parameters .
- Response surface methodology (RSM) to model optimal conditions (e.g., 72% yield at 75°C, 1.2 eq. catalyst) .
- Machine learning : Train models on historical reaction data to predict ideal conditions for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
